REACTION_CXSMILES
|
[OH-].[Na+:2].[SH-:3].[Na+].[C:5](=[O:8])([OH:7])[O-:6].[Na+]>>[SH-:3].[Na+:2].[C:5](=[O:6])([OH:8])[O-:7].[Na+:2].[S-2:3].[Na+:2].[Na+:2].[C:5](=[O:6])([O-:8])[O-:7].[Na+:2].[Na+:2] |f:0.1,2.3,4.5,6.7,8.9,10.11.12,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+:2].[SH-:3].[Na+].[C:5](=[O:8])([OH:7])[O-:6].[Na+]>>[SH-:3].[Na+:2].[C:5](=[O:6])([OH:8])[O-:7].[Na+:2].[S-2:3].[Na+:2].[Na+:2].[C:5](=[O:6])([O-:8])[O-:7].[Na+:2].[Na+:2] |f:0.1,2.3,4.5,6.7,8.9,10.11.12,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+:2].[SH-:3].[Na+].[C:5](=[O:8])([OH:7])[O-:6].[Na+]>>[SH-:3].[Na+:2].[C:5](=[O:6])([OH:8])[O-:7].[Na+:2].[S-2:3].[Na+:2].[Na+:2].[C:5](=[O:6])([O-:8])[O-:7].[Na+:2].[Na+:2] |f:0.1,2.3,4.5,6.7,8.9,10.11.12,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |